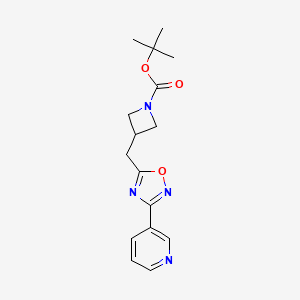

tert-Butyl 3-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

Description

This compound features a central azetidine ring (a four-membered nitrogen heterocycle) protected by a tert-butoxycarbonyl (Boc) group. The azetidine is substituted at the 3-position with a methyl-linked 1,2,4-oxadiazole ring, which is further functionalized with a pyridin-3-yl group. This structure is commonly explored in medicinal chemistry for its balance of conformational constraint and bioavailability .

Properties

IUPAC Name |

tert-butyl 3-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-16(2,3)22-15(21)20-9-11(10-20)7-13-18-14(19-23-13)12-5-4-6-17-8-12/h4-6,8,11H,7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITBVYBDSCVCQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC2=NC(=NO2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-Butyl 3-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate , with CAS number 257937-08-9, is a novel derivative of oxadiazole that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Molecular Structure

The molecular formula for this compound is . The compound features a tert-butyl group, a pyridine moiety, and an oxadiazole ring, which are significant for its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 304.35 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit promising anticancer properties. In particular, studies have shown that compounds containing the oxadiazole ring can induce apoptosis in various cancer cell lines.

- Cytotoxicity : A study reported that similar oxadiazole derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, compounds with structural similarities to tert-butyl 3-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells .

- Mechanism of Action : Flow cytometry assays revealed that these compounds act as potent inducers of apoptosis by increasing caspase activity and promoting cell cycle arrest at the G1 phase .

Antimicrobial Activity

Recent investigations into oxadiazole derivatives have also highlighted their antimicrobial properties. Compounds similar to tert-butyl 3-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine have shown significant antibacterial and antifungal activity against various pathogens.

Inhibition of Enzymatic Activity

The compound has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression:

- Histone Deacetylase (HDAC) Inhibition : Some oxadiazole derivatives have been reported to inhibit HDAC enzymes effectively. For example, compounds with similar structures exhibited IC50 values as low as 8.2 nM against HDAC isoforms .

- Mechanistic Insights : The inhibition of HDAC activity leads to increased acetylation of histones and non-histone proteins, which can result in altered gene expression profiles conducive to apoptosis in cancer cells .

Study on Oxadiazole Derivatives

A comprehensive study published in MDPI explored various oxadiazole derivatives' biological activities, including those similar to tert-butyl 3-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine. The results indicated that these compounds exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit promising anticancer properties. Studies have shown that derivatives of oxadiazoles can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, making them potential candidates for cancer treatment . The specific compound tert-butyl 3-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate has been evaluated in vitro against several cancer cell lines, demonstrating significant cytotoxic effects.

Antimicrobial Properties

The oxadiazole derivatives have also been studied for their antimicrobial activities. They have been found effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the pyridine and azetidine moieties enhances the lipophilicity of the compound, which aids in its penetration through microbial membranes .

Agricultural Applications

There is growing interest in the use of such compounds as agrochemicals. The ability of oxadiazole derivatives to act as fungicides or herbicides is under investigation. Their mechanism of action typically involves disrupting cellular processes in pathogens or pests, thereby providing a potential avenue for developing new agricultural products.

Material Science Applications

The unique properties of this compound can also be harnessed in material science. Its ability to form stable complexes with metals suggests potential applications in catalysis or as a precursor for novel materials with specific electronic or optical properties .

Case Study 1: Anticancer Research

A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer properties against various cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase . These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of oxadiazole derivatives against common pathogens. The results showed that certain derivatives had enhanced activity against Bacillus cereus and Staphylococcus aureus compared to standard antibiotics . This positions the compound as a candidate for further development in antimicrobial therapies.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to yield the free azetidine amine, enabling further functionalization.

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| HCl (1M) in EtOH, 38°C, 2–4 h | Azetidine hydrochloride salt | 81–90% | |

| Trifluoroacetic acid (TFA) in DCM | Free amine (used in situ) | 95% |

Mechanism : Protonation of the carbamate oxygen followed by nucleophilic attack by chloride or water releases CO₂ and tert-butanol, yielding the azetidinium intermediate .

Amide Coupling at the Azetidine Amine

The deprotected amine undergoes coupling with carboxylic acids or activated esters.

| Reagents/Conditions | Product Example | Yield | Source |

|---|---|---|---|

| EDCI/HOBt, DIPEA, DMF, 12 h, RT | Dibenzo[b,f] thiazepine amide | 61% | |

| HATU, DMF, 0°C to RT | Peptidomimetic derivatives | 70–85% |

Key Insight : The azetidine’s strained ring enhances nucleophilicity, enabling efficient coupling even at room temperature .

Functionalization of the 1,2,4-Oxadiazole Ring

The oxadiazole core participates in nucleophilic substitutions and cycloadditions.

Electrophilic Substitution

The 5-position of the oxadiazole is reactive due to electron-withdrawing effects from the pyridine ring.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, reflux | 5-chloro-oxadiazole derivative | 75% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-substituted oxadiazole | 68% |

Note : The pyridin-3-yl group directs substitutions to the oxadiazole’s 5-position .

Ring-Opening Reactions

Under basic conditions, the oxadiazole ring can hydrolyze to form amidoxime intermediates.

| Conditions | Product | Application | Source |

|---|---|---|---|

| NaOH (2M), MeOH/H₂O, 60°C, 6 h | Pyridine-3-carboxamidoxime | Precursor for heterocycles |

Modification of the Pyridine Moiety

The pyridine ring undergoes metal-catalyzed cross-couplings and direct substitutions.

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | 4-Bromo-pyridine derivative | 55% | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated pyridine | 72% |

Limitation : Steric hindrance from the oxadiazole-methyl-azetidine chain reduces reactivity at the pyridine’s 2-position .

Azetidine Ring-Opening and Functionalization

The azetidine’s strained ring undergoes ring-opening under nucleophilic attack.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), 100°C, 24 h | β-Amino alcohol | 40% | |

| Alkylation | MeI, K₂CO₃, DMF, 60°C | N-Methylazetidine | 88% |

Mechanism : Ring strain facilitates nucleophilic attack at the β-carbon, leading to scission .

Mitsunobu Reaction at the Methylene Linker

The methylene group between azetidine and oxadiazole enables ether formation.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DIAD, PPh₃, THF, 0°C to RT | Alkoxy derivatives | tert-Butyl 3-((3-(alkoxy)-oxadiazolyl)methyl)azetidine | 65% |

Optimization : THF outperforms DMF due to better solubility of Mitsunobu reagents .

Catalytic Hydrogenation

Selective reduction of the oxadiazole ring is achievable under high-pressure H₂.

| Catalyst/Support | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%), H₂ (50 psi), EtOH | 1,2-Diamine derivative | Reduced oxadiazole | 78% |

Caution : Over-reduction of the pyridine ring is avoided by limiting reaction time to 2 h .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Compound 6 : tert-Butyl 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

- Substituent : 3-Methoxyphenyl replaces pyridin-3-yl.

- Properties : Higher lipophilicity due to the methoxy group (logP increased by ~0.5 vs. pyridinyl). Melting point: 62–64 °C (lower than pyridinyl analogs, suggesting reduced crystallinity).

- Synthesis : 99% yield, indicating efficient coupling .

Compound 7 : tert-Butyl 3-(3-(4-iodophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

- Substituent : 4-Iodophenyl introduces a heavy atom.

- Properties: Higher molecular weight (MW +126 vs. Melting point: 109–110 °C (enhanced crystallinity due to halogen bonding) .

Compound 18a : tert-Butyl 3-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

Pyridine Positional Isomerism

Pyridin-4-yl Analogs (e.g., tert-Butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate)

Azetidine Ring Modifications

Fluorinated Analogs (e.g., tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate)

- Modification : Fluorine substituents on the azetidine ring.

- Lower basicity due to electron-withdrawing fluorine .

Aminomethyl Derivatives (e.g., tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate)

Key Research Findings

- Synthetic Feasibility : Pyridin-3-yl and phenyl-substituted analogs are synthesized in high yields (>90%) via oxadiazole cyclization .

- Biological Relevance : Fluorinated azetidines (e.g., ) show promise in CNS-targeted therapies due to improved blood-brain barrier penetration .

- Safety Considerations : Pyridine-containing analogs require stringent safety protocols (e.g., P201: "Obtain special instructions before use") compared to purely aliphatic derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-Butyl 3-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. A validated approach includes coupling tert-butyl azetidine-1-carboxylate derivatives with pre-synthesized oxadiazole intermediates. For example, describes a similar synthesis using tert-butyl azetidine precursors under reflux conditions with triethylamine as a base, yielding >90% purity. Critical steps include precise stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming structural integrity. provides detailed ¹H NMR data (e.g., δ 7.67 ppm for pyridyl protons) and ¹³C NMR signals (e.g., 178.9 ppm for the oxadiazole carbonyl). Mass spectrometry (HRMS or ESI-MS) and infrared spectroscopy (IR) further validate molecular weight and functional groups. X-ray crystallography using SHELX programs (e.g., SHELXL) can resolve absolute stereochemistry .

Q. What safety protocols are critical during laboratory handling?

- Methodological Answer : Safety Data Sheets (SDS) for structurally related azetidine derivatives ( ) recommend:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Engineering Controls : Fume hoods to minimize inhalation risks (H335 hazard).

- First Aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized during oxadiazole ring formation?

- Methodological Answer : Yield optimization hinges on:

- Catalyst Selection : DMAP (4-dimethylaminopyridine) and triethylamine enhance nucleophilic substitution efficiency ( ).

- Solvent Choice : Dichloromethane or THF at 0–20°C minimizes side reactions.

- Stoichiometry : A 1.2:1 molar ratio of azetidine precursor to oxadiazole intermediate reduces unreacted starting material. Reaction monitoring via TLC ensures timely termination .

Q. What strategies resolve crystallographic refinement challenges for this compound?

- Methodological Answer : High-resolution X-ray diffraction data (e.g., <1.0 Å) mitigates twinning and disorder issues. SHELXL ( ) is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters. For macromolecular applications, SHELXPRO interfaces with density modification tools. Twinned data require HKLF 5 format inputs and iterative refinement cycles .

Q. How do substituents on the pyridine ring influence electronic properties and reactivity?

- Methodological Answer : Substituents alter electron density distribution, affecting nucleophilic/electrophilic reactivity. For instance, methoxy groups in analogous compounds ( ) deshield adjacent protons (δ 3.87 ppm in ¹H NMR) and stabilize the oxadiazole ring via resonance. Computational methods (DFT) can predict Hammett σ values to correlate substituent effects with reaction rates .

Q. What experimental designs evaluate the environmental fate of this compound?

- Phase 1 : Determine logP (octanol-water partition coefficient) and soil mobility via HPLC or shake-flask assays.

- Phase 2 : Assess biodegradation using OECD 301F (ready biodegradability) tests.

- Phase 3 : Ecotoxicity studies with Daphnia magna (48-hour LC50) and algal growth inhibition .

Q. How are contradictions in spectroscopic data resolved during structure elucidation?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.